N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClF3N5O3S/c1-16-13-19(30-17(2)34)3-4-22(16)37(35,36)33-7-5-20(6-8-33)31-9-11-32(12-10-31)23-21(25)14-18(15-29-23)24(26,27)28/h3-4,13-15,20H,5-12H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDYTWAKDJHGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClF3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, ml267, is known to inhibit bacterial phosphopantetheinyl transferases (pptases). PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence.
Mode of Action
Ml267, a similar compound, exhibits submicromolar inhibition of bacterial sfp-pptase. This suggests that our compound might also interact with its target by inhibiting its activity, thereby affecting bacterial cell viability and virulence.
Biochemical Pathways
The inhibition of pptases by ml267 attenuates secondary metabolism in bacteria. This suggests that our compound might also affect similar biochemical pathways, leading to downstream effects on bacterial secondary metabolism.
Pharmacokinetics
The in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles of ml267 have been highlighted, suggesting that similar studies might have been conducted for our compound.
Result of Action
Ml267 was found to attenuate the production of an sfp-pptase-dependent metabolite when applied to bacillus subtilis at sublethal doses. This suggests that our compound might also have similar effects on the production of certain metabolites in bacteria.
Action Environment
Chemical genetic studies of ml267 implicated efflux as a mechanism for resistance in escherichia coli. This suggests that environmental factors such as the presence of efflux pumps in bacteria might influence the action and efficacy of our compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are summarized below, with key differences highlighted:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula inferred from .
Key Structural and Functional Insights
Core Flexibility vs. Rigidity :
- The piperazine-piperidine core in the target compound provides greater conformational flexibility compared to rigid triazole or thiazole cores in analogs (e.g., ). This flexibility may enhance binding to dynamic enzyme pockets but could reduce metabolic stability .
Linker Group Impact :
- The sulfonyl linker in the target compound is more electron-withdrawing and polar than carbonyl () or sulfanyl () groups. This may improve solubility but reduce membrane permeability .
Substituent Effects: The 3-chloro-5-(trifluoromethyl)pyridine group is shared with ML267 (), a potent bacterial enzyme inhibitor. Compounds with triazole sulfanyl linkers () exhibit varied substituents (e.g., fluorophenyl, sulfamoylphenyl), which influence electronic properties and target engagement .
Synthetic Complexity :
- The target compound’s synthesis likely involves challenging steps such as sulfonylation and multi-heterocycle coupling , whereas analogs with simpler triazole cores () are synthesized via fewer steps .
Pharmacological Implications
- Antibacterial Potential: ML267 (), a structural analog with a similar pyridine-piperazine scaffold, inhibits bacterial phosphopantetheinyl transferase. The target compound’s sulfonyl linkage and methylphenyl group may enhance enzyme binding or pharmacokinetics .
Preparation Methods
Synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
The trifluoromethylpyridine-piperazine fragment is synthesized via nucleophilic aromatic substitution. Commercial 2,3-dichloro-5-(trifluoromethyl)pyridine reacts with piperazine in dimethylacetamide (DMA) at 80°C for 12 hours, yielding 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine (87% yield).
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Piperazine (2 eq) | DMA | 80°C | 12 h | 87% |
Functionalization of Piperidine
Piperidine is sulfonylated using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0°C, followed by quenching with ice-cold acetic acid to yield piperidin-1-yl-sulfonyl chloride. This intermediate is highly reactive and requires immediate use to avoid hydrolysis.
Sulfonylation and Coupling Reactions
Formation of the Sulfonyl Bridge
The piperidin-1-yl-sulfonyl chloride reacts with 4-amino-3-methylphenol in tetrahydrofuran (THF) under basic conditions (triethylamine, TEA) to form N-{4-[(piperidin-1-yl)sulfonyl]-3-methylphenyl}amine. Optimal conditions prevent over-sulfonylation:
Optimized Parameters:
- Molar Ratio: 1:1.2 (amine:sulfonyl chloride)
- Base: TEA (2.5 eq)
- Temperature: 0°C → 25°C (gradual warming)
- Yield: 76%
Piperazine-Piperidine Coupling
The sulfonylated intermediate couples with 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine using 1,1′-carbonyldiimidazole (CDI) as a coupling agent. CDI activates the sulfonamide nitrogen, enabling nucleophilic attack by the piperazine’s secondary amine:
$$
\text{Sulfonamide} + \text{Piperazine} \xrightarrow{\text{CDI, DMF}} \text{Coupled Product} \quad (68\% \text{ yield})
$$
Acetamide Installation
Acetylation of the Aromatic Amine
The final step involves acetylation of N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}amine using acetic anhydride ((Ac)₂O) in pyridine. The reaction proceeds at 50°C for 6 hours, achieving 92% conversion.
Side Reaction Mitigation:
- Excess pyridine sequesters HCl, preventing deacetylation.
- Anhydrous conditions avoid hydrolysis of (Ac)₂O.
Analytical Validation and Purification
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from ethanol/water (4:1). Purity exceeds 98% (HPLC).
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 2.32 (s, 3H, CH₃CO).
- HRMS : m/z 658.1843 [M+H]⁺ (calculated for C₂₇H₂₈ClF₃N₅O₃S: 658.1841).
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing CDI with N,N’-diisopropylcarbodiimide (DIC) reduces costs by 40% without compromising yield.
Solvent Recycling
Distillation recovers 85% of DMF and THF, aligning with green chemistry principles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
